

Cyclobutrifluram: A Technical Guide to its Nematicidal Spectrum of Activity

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Compound of Interest

Compound Name: Cyclobutrifluram

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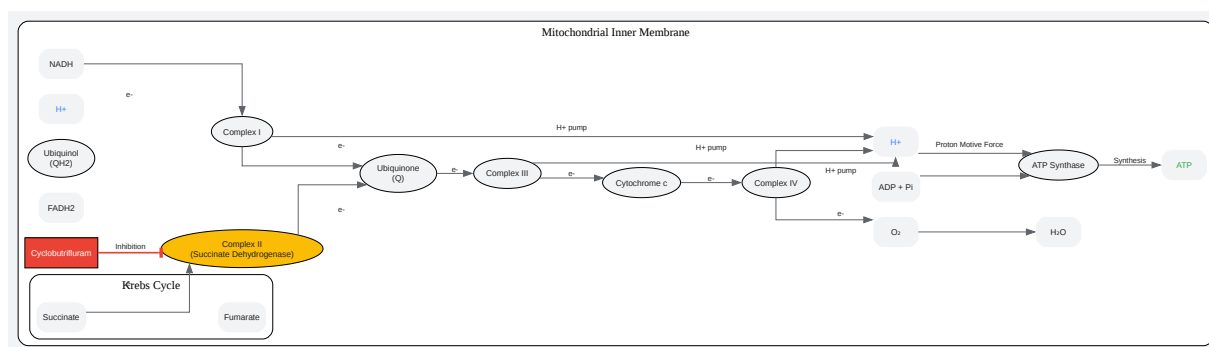
Introduction

Cyclobutrifluram is a novel nematicide and fungicide that acts as a succinate dehydrogenase inhibitor (SDHI).[1][2] Developed by Syngenta under the brand name TYMIRIUM® technology, it represents a significant advancement in the management of plant-parasitic nematodes.[3] This technical guide provides an in-depth overview of the spectrum of activity of **Cyclobutrifluram** against key plant-parasitic nematodes, details the experimental protocols used to determine its efficacy, and illustrates its mechanism of action.

Mechanism of Action

Cyclobutrifluram's mode of action is the inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH), also known as Complex II, in the electron transport chain.[4][5] This enzyme is crucial for cellular respiration in both fungi and nematodes.[5] By binding to the ubiquinone binding site (Q-site) of the SDH complex, **Cyclobutrifluram** blocks the conversion of succinate to fumarate, a key step in the Krebs cycle and electron transport chain.[6][7][8][9] This disruption of ATP production leads to reduced motility, cessation of feeding, paralysis, and ultimately, the death of the nematode.[5]

Signaling Pathway of Cyclobutrifluram's Action



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Caption: Mechanism of action of **Cyclobutrifluram** in the mitochondrial electron transport chain.

Spectrum of Nematicidal Activity

Cyclobutrifluram has demonstrated a broad spectrum of activity against numerous economically important plant-parasitic nematodes. Efficacy has been documented through in vitro bioassays and greenhouse trials.

Quantitative Efficacy Data

Nematode Species	Common Name	Assay Type	Efficacy Metric	Value (µg/mL or mg/L)	Reference
Meloidogyne incognita	Southern Root-Knot Nematode	Motility	2-hr EC ₅₀	0.48	[10]
Rotylenchulus reniformis	Reniform Nematode	Motility	2-hr EC ₅₀	1.07	[10]
Bursaphelenchus xylophilus	Pine Wood Nematode	Mortality	LC ₅₀	0.1078 (mg/L)	[1] [3] [5]
Caenorhabditis elegans	(Model Organism)	Mortality	24-hr LC ₅₀	0.026 (mg/L)	[11]

Qualitative Spectrum of Activity

In addition to the species with detailed quantitative data, **Cyclobutrifluram** has shown efficacy against the following plant-parasitic nematodes:

- Lance Nematodes (Hoplolaimus spp.)[\[12\]](#)
- Lesion Nematodes (Pratylenchus spp.)[\[13\]](#)
- Sting Nematodes (Belonolaimus longicaudatus)[\[4\]](#)
- Ring Nematodes (Mesocriconema spp.)
- Dagger Nematodes (Xiphinema spp.)
- Stubby-Root Nematodes (Trichodorus and Paratrichodorus spp.)
- Cyst Nematodes (Heterodera and Globodera spp.)

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the nematicidal activity of **Cyclobutrifluram**.

In Vitro Nematode Motility and Mortality Bioassay

This protocol is adapted from standard nematicide screening procedures.[\[14\]](#)

1. Nematode Culture and Extraction:

- Target plant-parasitic nematodes are cultured on susceptible host plants in a greenhouse environment.
- Nematodes (e.g., second-stage juveniles, J2s) are extracted from soil or plant roots using standard methods such as the Baermann funnel technique or centrifugal flotation.
- Extracted nematodes are rinsed with sterile deionized water and their concentration is adjusted to a known density (e.g., 100-200 J2s per 100 μ L).

2. Preparation of Test Solutions:

- A stock solution of **Cyclobutrifluram** is prepared in an appropriate solvent (e.g., acetone or dimethyl sulfoxide) and then serially diluted with deionized water containing a surfactant (e.g., 0.1% Tween 80) to achieve the desired test concentrations.[\[11\]](#)
- A control solution is prepared with the same concentration of the solvent and surfactant but without **Cyclobutrifluram**.

3. Bioassay Procedure:

- The bioassay is conducted in multi-well plates (e.g., 24- or 96-well).
- Each well receives a specific volume of the test solution (e.g., 900 μ L) and the nematode suspension (e.g., 100 μ L).
- Each treatment (concentration) is replicated at least three to four times.
- The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period (e.g., 24, 48, or 72 hours).

4. Data Collection and Analysis:

- After the incubation period, nematode motility is assessed under an inverted microscope. Nematodes are categorized as motile or immotile (paralyzed or dead). Probing with a fine needle can be used to confirm immobility.
- The percentage of immotile nematodes is calculated for each replicate.
- The data are corrected for control mortality using Abbott's formula.
- EC_{50} (median effective concentration for immobilization) or LC_{50} (median lethal concentration) values are determined using probit or log-logistic regression analysis.

Greenhouse Efficacy Trial

This protocol outlines a general procedure for evaluating the efficacy of **Cyclobutrifluram** in a controlled greenhouse environment.[\[15\]](#)[\[16\]](#)

1. Experimental Setup:

- Pots are filled with a sterilized soil mix (e.g., sand, soil, and peat).
- The soil is infested with a known number of plant-parasitic nematodes (e.g., eggs or J2s). The inoculum level should be sufficient to cause measurable damage to the host plant.
- Susceptible host plant seedlings are transplanted into the pots.

2. Nematicide Application:

- **Cyclobutrifluram** is applied to the soil as a drench or incorporated into the soil mix at various rates.
- An untreated, nematode-infested control group and a non-infested, untreated control group are included.
- Treatments are arranged in a completely randomized design or a randomized complete block design with multiple replications.

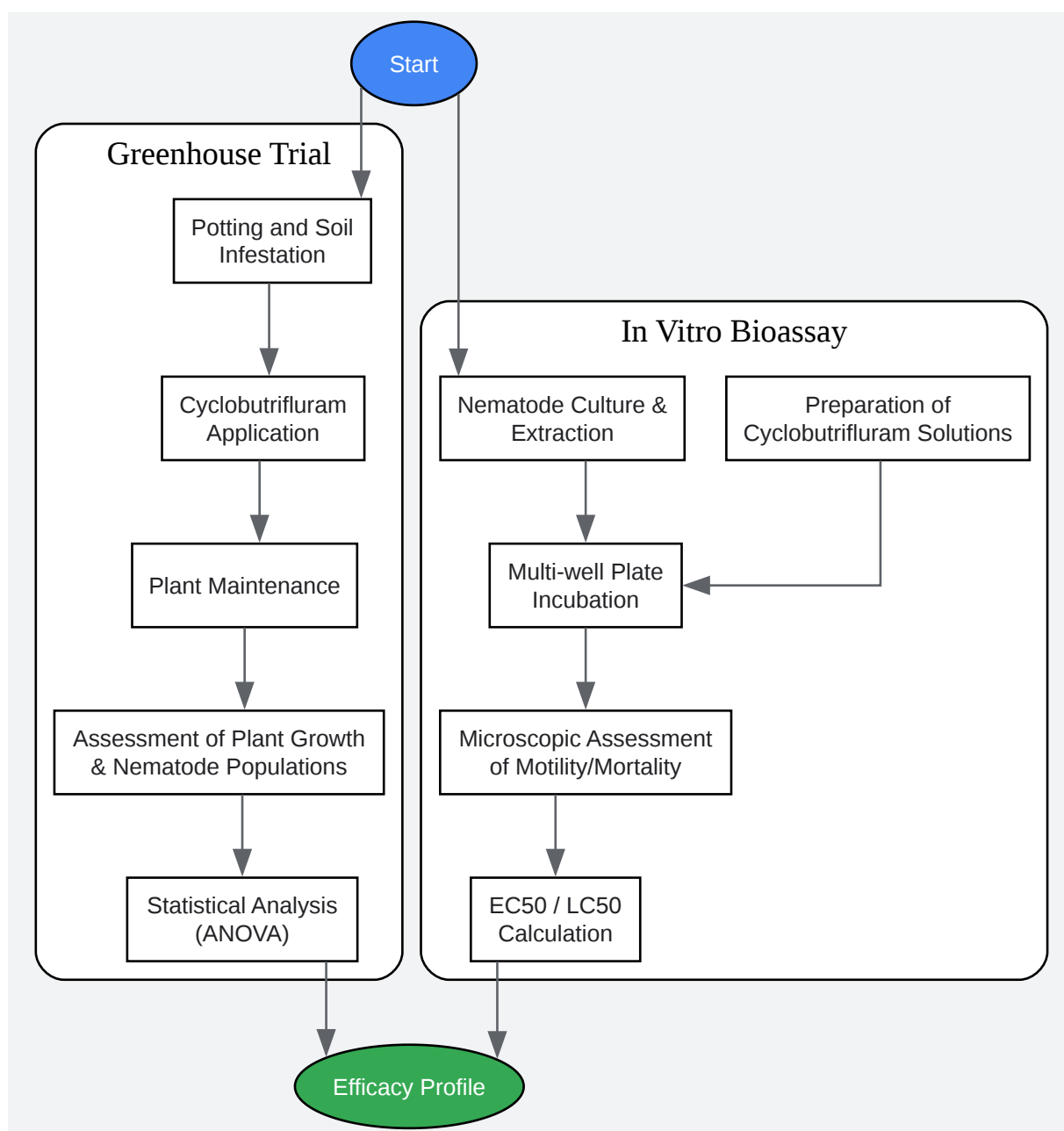
3. Plant Maintenance and Growth Conditions:

- Plants are maintained in a greenhouse with controlled temperature, humidity, and photoperiod.
- Standard agronomic practices for the specific crop are followed, including watering and fertilization.

4. Data Collection and Assessment:

- After a predetermined period (e.g., 45-60 days), the experiment is terminated.
- Plant growth parameters are measured, including shoot height, fresh and dry shoot weight, and fresh and dry root weight.
- Nematode populations in the soil and roots are quantified. Soil nematodes are extracted using methods like centrifugal flotation, and root nematodes are extracted by maceration or Baermann funnel.
- Root galling index (for root-knot nematodes) or other measures of root damage are assessed.
- Data are subjected to analysis of variance (ANOVA), and treatment means are compared using a suitable post-hoc test (e.g., Tukey's HSD or Fisher's LSD).

Experimental Workflow Diagram



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Caption: Experimental workflow for determining the nematicidal efficacy of **Cyclobutrifluram**.

Conclusion

Cyclobutrifluram is a potent, broad-spectrum nematicide with a well-defined mechanism of action. Its efficacy against a wide range of economically important plant-parasitic nematodes, coupled with its novel mode of action, makes it a valuable tool for integrated pest management

programs. Further research will likely continue to expand the understanding of its full spectrum of activity and optimize its use in various agricultural systems.

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